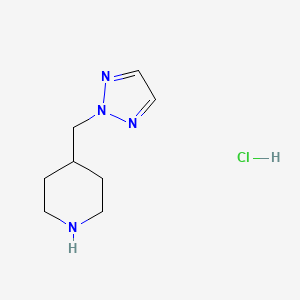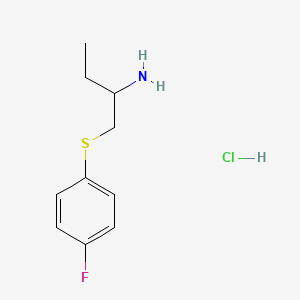![molecular formula C11H21ClN2O2 B1446914 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride CAS No. 1841081-35-3](/img/structure/B1446914.png)
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate include a molecular weight of 212.29 and a molecular formula of C11H20N2O2 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is involved in the synthesis of various derivatives through cycloaddition reactions. Chiaroni et al. (2000) described the stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones to obtain derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Brabander and Wright (1965) explored the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, demonstrating the chemical versatility of the spiro[3.4]octane framework (Brabander & Wright, 1965).
Crystallography and Molecular Structure
- A study by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which are structurally related to this compound, discussed the relationship between molecular structure and crystal structure, emphasizing the significance of substituents in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Synthetic Applications and Derivatives
Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, illustrating its utility in the synthesis of novel compounds (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Fernandez et al. (2002) synthesized spirolactams as pseudopeptides, demonstrating the potential of spiro compounds in peptide synthesis and as mimetics for bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Mechanism of Action
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is primarily used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives act as antagonists to the melanin-concentrating hormone receptor 1 (MCH-1R) . MCH-1R is a G-protein-coupled receptor involved in energy homeostasis, feeding behavior, and body weight regulation .
Mode of Action
As an antagonist, the spirodiamine-diarylketoxime derivatives synthesized using this compound bind to the MCH-1R, preventing the melanin-concentrating hormone from activating the receptor . This inhibition can lead to decreased appetite and potential weight loss .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin-concentrating hormone pathway . By inhibiting the MCH-1R, the compound can disrupt the normal functioning of this pathway, potentially leading to changes in energy homeostasis and feeding behavior .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of MCH-1R . This can lead to a decrease in appetite and potential weight loss . .
Safety and Hazards
The safety information available indicates that Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The signal word is “Warning” and the precautionary statements include P261, P280, P305+P351+P338 .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which are melanin concentrating hormone antagonists . Additionally, it is used in the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of nicotinamide phosphoribosyltransferase and Rho-associated protein kinase . These interactions highlight the compound’s versatility in modulating enzyme activity and protein interactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit nicotinamide phosphoribosyltransferase and Rho-associated protein kinase suggests that it can modulate cellular energy metabolism and cytoskeletal dynamics . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making the compound a valuable tool for studying cellular functions and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and proteins, thereby inhibiting or activating their functions. For example, its interaction with nicotinamide phosphoribosyltransferase inhibits the enzyme’s activity, leading to reduced levels of nicotinamide adenine dinucleotide, a crucial cofactor in cellular metabolism . Similarly, its inhibition of Rho-associated protein kinase affects cytoskeletal organization and cell motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and proteins, resulting in long-term changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of nicotinamide phosphoribosyltransferase affects the nicotinamide adenine dinucleotide biosynthesis pathway, leading to altered metabolic flux and changes in metabolite levels . These interactions underscore the compound’s potential to modulate metabolic processes and influence cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can also affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECWNXKIVSKUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1841081-35-3 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




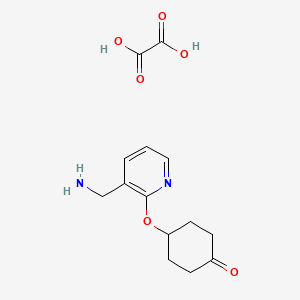
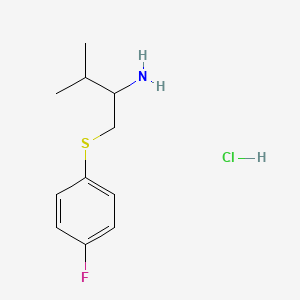


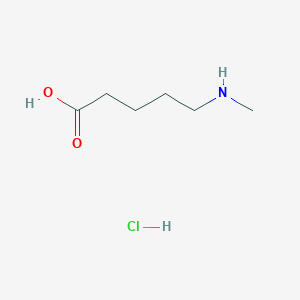

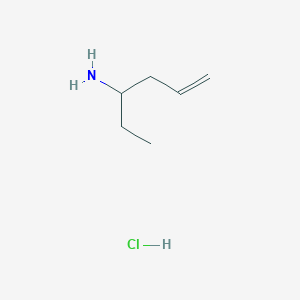


![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
